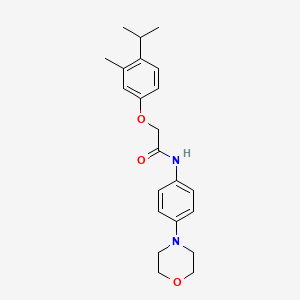

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide

Description

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide (CAS: 431066-94-3) is a synthetic acetamide derivative characterized by a phenoxy group substituted with isopropyl and methyl moieties at the 4- and 3-positions, respectively. The acetamide nitrogen is linked to a 4-morpholinophenyl group, introducing a morpholine ring system.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈N₂O₃ |

| Molecular Weight | 374.48 g/mol |

| Key Substituents | 4-isopropyl-3-methylphenoxy, 4-morpholinophenyl |

Properties

IUPAC Name |

2-(3-methyl-4-propan-2-ylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-16(2)21-9-8-20(14-17(21)3)27-15-22(25)23-18-4-6-19(7-5-18)24-10-12-26-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXREXHNSXYGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide likely involves multiple steps, including:

Formation of the phenoxy intermediate: This could involve the reaction of 4-isopropyl-3-methylphenol with a suitable halogenating agent to form the corresponding halide.

Nucleophilic substitution: The halide intermediate could then react with 4-morpholinophenylamine under nucleophilic substitution conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions might target specific functional groups within the molecule.

Substitution: The phenoxy and morpholinophenyl groups could participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of bases or acids to facilitate nucleophilic or electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide could have several scientific research applications:

Chemistry: As a building block in organic synthesis or as a ligand in coordination chemistry.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug discovery or as a pharmacological agent.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy-Acetamide Backbone

a) 2-(4-Isopropylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide (CAS: 321433-20-9)

- Differences: The phenyl group attached to the acetamide features a sulfonyl moiety substituted with 4-methoxyanilino.

- Molecular Formula : C₂₄H₂₆N₂O₅S (454.54 g/mol) .

b) 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide (CAS: 638155-45-0)

- Differences: Chlorine replaces the isopropyl group on the phenoxy ring, and the morpholine is linked via a methylene bridge.

- Impact : The chloro substituent introduces electron-withdrawing effects, which may alter electronic distribution and reactivity. The methylene spacer could increase conformational flexibility.

- Molecular Formula : C₂₀H₂₃ClN₂O₃ (374.86 g/mol) .

Analogues with Morpholinophenyl Modifications

a) N-(4-Morpholinophenyl)-2-(phenylsulfonyl)acetamide

- Differences: A phenylsulfonyl group replaces the phenoxy moiety.

b) N-(4-Morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide

Pharmacological and Physicochemical Comparisons

Anticancer Activity

- Target Compound: Limited direct data, but structurally related acetamides with morpholine groups (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) exhibit significant anticancer activity against HCT-1, MCF-7, and PC-3 cell lines .

- Chloro Derivative (CAS: 638155-45-0) : The chloro substituent may enhance cytotoxicity but could also increase off-target effects due to higher reactivity .

Solubility and Lipophilicity

- Target Compound : The isopropyl and methyl groups contribute to moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and solubility.

- Sulfonyl-Containing Analogues (e.g., CAS: 321433-20-9) : Higher polarity (logP ~2.8) due to sulfonyl groups improves solubility but may limit blood-brain barrier penetration .

Biological Activity

2-(4-isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide is a synthetic organic compound with potential applications in pharmacology and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 368.47 g/mol. This compound has garnered interest due to its structural similarities to various bioactive molecules, suggesting possible therapeutic effects.

Chemical Structure and Properties

The compound features a complex structure that includes an isopropyl group, a morpholine ring, and an acetamide functional group. The presence of these moieties can influence its biological activity, particularly in terms of receptor binding and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.47 g/mol |

| IUPAC Name | This compound |

| CAS Number | 431066-94-3 |

Pharmacological Characterization

Research has indicated that compounds structurally related to this compound exhibit significant interactions with neurotransmitter systems. For instance, analogues have been studied for their effects on dopamine and norepinephrine transporters, which are critical in the treatment of neurological disorders such as ADHD and narcolepsy (Madras et al., 2006). These findings suggest that the compound may modulate neurotransmitter levels, potentially leading to therapeutic benefits.

Antiviral and Antiapoptotic Effects

Studies have evaluated the antiviral properties of similar compounds against various viral infections, including Japanese encephalitis. The results demonstrated notable antiviral activity and antiapoptotic effects, indicating that these compounds could play a role in managing viral diseases (Ghosh et al., 2008). The mechanisms underlying these effects may involve the inhibition of viral replication or modulation of host cell apoptosis pathways.

Binding Studies

Binding studies involving related compounds have provided insights into their interactions with DNA and proteins. Such interactions are crucial for understanding the molecular basis of drug action and can inform the design of new therapeutic agents (Raj, 2020). The ability to bind effectively to biological macromolecules can enhance the efficacy and specificity of drugs derived from this class of compounds.

Case Studies

- Neurochemical Studies : A study on the neurochemical substrates of similar compounds revealed their potential in enhancing cognitive functions through modulation of neurotransmitter systems. This aligns with the observed pharmacological activities of related structures.

- Antiviral Research : In vitro studies demonstrated that certain derivatives exhibited significant antiviral activity against RNA viruses, suggesting a promising avenue for developing antiviral therapies based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.